molecular formula C14H8Cl2FNO B8569551 4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile

4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile

Cat. No. B8569551
M. Wt: 296.1 g/mol
InChI Key: CFUSFOGLLOGQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile is a useful research compound. Its molecular formula is C14H8Cl2FNO and its molecular weight is 296.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H8Cl2FNO

Molecular Weight

296.1 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-2-fluorobenzonitrile

InChI

InChI=1S/C14H8Cl2FNO/c15-12-4-1-9(5-13(12)16)8-19-11-3-2-10(7-18)14(17)6-11/h1-6H,8H2

InChI Key

CFUSFOGLLOGQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=CC(=C(C=C2)C#N)F)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-hydroxybenzonitrile (350 mg, 2.55 mmol) and 3,4-dichlorobenzyl alcohol (542 mg, 3.06 mmol) were dissolved in tetrahydrofuran (7.0 mL), and triphenylphosphine (803 mg, 3.06 mmol) and a 40% diethyl azodicarboxylate toluene solution (1.40 mL, 3.06 mmol) were added thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at 50° C. for 5 hours. After the reaction solution was cooled to room temperature, the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 65:35 (v/v)), whereby the objective title compound was obtained as a white solid (676 mg, yield: 89%).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate toluene
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

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